3,4,5-triethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3,4,5-TRIETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. It features a thiadiazole ring, which is known for its diverse biological activities. This compound is of interest in various fields of scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a suitable methoxyphenyl halide and a base.
Formation of the Benzamide Structure: The final step involves the coupling of the thiadiazole derivative with a benzamide precursor under conditions that facilitate amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the thiadiazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the methoxyphenyl and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3,4,5-TRIETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE has shown potential in various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,4,5-TRIETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3,4,5-TRIMETHOXY-N-(4-METHOXYPHENYL)BENZAMIDE: This compound shares a similar structure but with different substituents, leading to variations in biological activity.
2,4,6-TRIETHOXY-1,3,5-TRIAZINE: Another compound with a similar core structure but different functional groups, used in different applications.
Uniqueness
3,4,5-TRIETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole ring and methoxyphenyl group contribute to its potential as a versatile pharmacophore in medicinal chemistry.
Properties
Molecular Formula |
C23H27N3O5S |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C23H27N3O5S/c1-5-29-18-13-16(14-19(30-6-2)21(18)31-7-3)22(27)24-23-26-25-20(32-23)12-15-8-10-17(28-4)11-9-15/h8-11,13-14H,5-7,12H2,1-4H3,(H,24,26,27) |
InChI Key |
YJZMNGPMFHVVJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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